3-Amino-3-cyclohexylpropanoic acid

Description

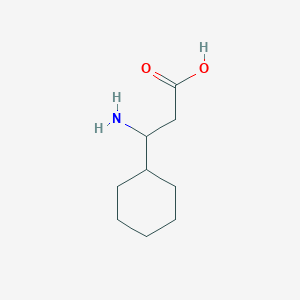

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRSAFKZAGGXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926285 | |

| Record name | 3-Amino-3-cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129042-71-3 | |

| Record name | β-Aminocyclohexanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129042-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-3-cyclohexylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Amino-3-cyclohexylpropanoic acid, a valuable beta-amino acid analog. The document details four core synthesis methodologies: the Rodionov Reaction, Aza-Michael Addition, Strecker Synthesis, and Hofmann Rearrangement. Each section includes a conceptual overview, a detailed experimental protocol, and a summary of relevant quantitative data. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and experimental workflows, facilitating a deeper understanding of the chemical transformations.

Rodionov Reaction

The Rodionov reaction is a one-pot multicomponent reaction that condenses an aldehyde with malonic acid and ammonia (or an amine) to produce a β-amino acid. This method is particularly advantageous for its operational simplicity and the direct formation of the target amino acid from readily available starting materials.

Synthesis Pathway

The reaction proceeds through an initial Knoevenagel condensation of cyclohexanecarboxaldehyde with malonic acid to form an unsaturated intermediate. This is followed by a conjugate addition of ammonia and subsequent decarboxylation to yield this compound.

Experimental Protocol

A representative experimental protocol for the Rodionov reaction is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in a suitable solvent such as ethanol.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting residue is then dissolved in water and the pH is adjusted to isoelectric point (around pH 6-7) using a suitable acid or base to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Quantitative Data

| Parameter | Value | Reference |

| Yield | 50-70% | General literature values for Rodionov reactions. |

| Purity | >95% after recrystallization | General literature values for Rodionov reactions. |

| Reaction Time | 4-6 hours | General literature values for Rodionov reactions. |

| Temperature | 80-90 °C | General literature values for Rodionov reactions. |

Aza-Michael Addition

The aza-Michael addition involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this pathway requires the initial preparation of a suitable Michael acceptor, such as ethyl 3-cyclohexylacrylate.

Synthesis Pathway

The synthesis begins with the preparation of ethyl 3-cyclohexylacrylate, typically through a Wittig or Horner-Wadsworth-Emmons reaction with cyclohexanecarboxaldehyde. Subsequently, ammonia is added in a conjugate fashion to the α,β-unsaturated ester, followed by hydrolysis of the ester to yield the final product.

Experimental Protocols

2.2.1. Synthesis of Ethyl 3-cyclohexylacrylate

-

Reaction Setup: To a solution of a phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 eq) in a suitable solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C.

-

Reaction Conditions: Stir the mixture at 0 °C for 30 minutes, then add cyclohexanecarboxaldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Isolation: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude ethyl 3-cyclohexylacrylate can be purified by column chromatography on silica gel.

2.2.2. Aza-Michael Addition and Hydrolysis

-

Reaction Setup: Dissolve ethyl 3-cyclohexylacrylate (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Conditions: Stir the mixture at room temperature in a sealed vessel for 24-48 hours.

-

Hydrolysis: After the addition is complete, add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

-

Work-up and Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to the isoelectric point to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent.

Quantitative Data

| Parameter | Value | Reference |

| Yield (Acrylate Synthesis) | 70-90% | General literature values for Wittig/HWE reactions. |

| Yield (Michael Addition) | 60-80% | General literature values for aza-Michael additions. |

| Purity | >98% after purification | General literature values. |

| Reaction Time (Total) | 38-70 hours | Estimated from typical reaction times for each step. |

Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids, which can be adapted for β-amino acids. The process involves the reaction of an aldehyde with a source of cyanide and ammonia to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid. For this compound, this would be a multi-step adaptation. A more direct route to the target molecule using a Strecker-like approach is less common but conceptually possible. A direct Strecker synthesis on cyclohexanecarboxaldehyde would yield an α-amino acid. To obtain the β-amino acid, a homologated starting material would be necessary.

A plausible, albeit less direct, Strecker-type pathway would involve the synthesis of a β-cyanohydrin from cyclohexanecarboxaldehyde, followed by conversion to a β-amino nitrile and subsequent hydrolysis.

Conceptual Pathway

Note: A direct Strecker synthesis to this compound is not straightforward. The above diagram illustrates the classical outcome.

Experimental Protocol (for the α-amino acid)

-

Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared. To this solution, cyclohexanecarboxaldehyde (1.0 eq) is added.

-

Reaction Conditions: The mixture is stirred at room temperature for 24 hours.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux for 4-6 hours.

-

Work-up and Isolation: After cooling, the solution is neutralized to the isoelectric point to precipitate the amino acid.

-

Purification: The product is collected by filtration and recrystallized.

Quantitative Data (for the α-amino acid)

| Parameter | Value | Reference |

| Yield | 50-60% | General literature values for Strecker synthesis. |

| Purity | >95% after recrystallization | General literature values. |

| Reaction Time | 28-30 hours | Estimated from typical reaction times for each step. |

Hofmann Rearrangement

The Hofmann rearrangement is a method for converting a primary amide into a primary amine with one less carbon atom. To synthesize this compound via this route, a suitable β-keto amide, such as 3-cyclohexyl-3-oxopropanamide, is required as the starting material.

Synthesis Pathway

The synthesis starts with the preparation of 3-cyclohexyl-3-oxopropanamide, for instance, from ethyl 3-cyclohexyl-3-oxopropanoate. The amide then undergoes the Hofmann rearrangement using bromine and a strong base to yield an isocyanate intermediate, which is subsequently hydrolyzed to the target β-amino acid.

Experimental Protocols

4.2.1. Synthesis of 3-Cyclohexyl-3-oxopropanamide

-

Reaction Setup: Ethyl 3-cyclohexyl-3-oxopropanoate (1.0 eq) is dissolved in a concentrated aqueous or alcoholic solution of ammonia.

-

Reaction Conditions: The mixture is stirred at room temperature in a sealed vessel for 24-48 hours.

-

Work-up and Isolation: The solvent is removed under reduced pressure, and the resulting solid amide is collected and can be used in the next step, often without further purification.

4.2.2. Hofmann Rearrangement

-

Reaction Setup: In a flask cooled in an ice bath, a solution of sodium hydroxide in water is prepared. Bromine (1.0 eq) is added slowly to this solution to form sodium hypobromite.

-

Reaction Conditions: The previously prepared 3-cyclohexyl-3-oxopropanamide (1.0 eq) is then added portion-wise to the cold hypobromite solution. The mixture is stirred and allowed to warm to room temperature, and then heated to 50-70 °C for 1-2 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is acidified to the isoelectric point to precipitate the this compound.

-

Purification: The product is collected by filtration, washed with cold water, and recrystallized.

Quantitative Data

| Parameter | Value | Reference |

| Yield (Amide Synthesis) | 80-95% | General literature values for amidation of esters. |

| Yield (Hofmann Rearrangement) | 40-60% | General literature values for Hofmann rearrangement. |

| Purity | >95% after recrystallization | General literature values. |

| Reaction Time (Total) | 26-52 hours | Estimated from typical reaction times for each step. |

Conclusion

This guide has outlined four distinct and viable synthetic pathways for the preparation of this compound. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the required stereochemical purity. The Rodionov reaction offers a direct and convergent approach, while the aza-Michael addition and Hofmann rearrangement represent more linear syntheses requiring the preparation of key intermediates. The Strecker synthesis, in its classical form, is more suited for the corresponding α-amino acid but highlights a fundamental approach in amino acid synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Enantioselective Synthesis of 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established and promising methodologies for the enantioselective synthesis of 3-Amino-3-cyclohexylpropanoic acid, a chiral β-amino acid of interest in pharmaceutical and medicinal chemistry. Due to the limited availability of specific published protocols for this exact molecule, this document presents detailed, representative experimental procedures adapted from well-established methods for the synthesis of analogous β-amino acids. The core strategies discussed include rhodium-catalyzed asymmetric hydrogenation, enzymatic kinetic resolution via lipase, and diastereoselective Michael addition utilizing a chiral auxiliary.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be approached through several key asymmetric transformations. This guide focuses on three principal routes:

-

Rhodium-Catalyzed Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral β-enamido ester precursor, establishing the stereocenter at the C3 position. Chiral phosphine ligands complexed with rhodium are crucial for achieving high enantioselectivity.

-

Enzymatic Kinetic Resolution (EKR) with Lipase: This biocatalytic approach relies on the ability of lipases to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. This method is often valued for its high selectivity and environmentally benign reaction conditions.

-

Diastereoselective Michael Addition with a Chiral Auxiliary: This strategy involves the conjugate addition of an amine nucleophile to an α,β-unsaturated ester appended with a chiral auxiliary. The auxiliary directs the stereochemical outcome of the addition, and its subsequent removal yields the enantiomerically enriched β-amino acid.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This approach is predicated on the synthesis of a suitable β-amidoacrylate precursor, followed by a highly enantioselective hydrogenation step.

Experimental Protocol

Step 1: Synthesis of (E)-methyl 3-(acetylamino)-3-cyclohexylacrylate

-

To a solution of methyl 3-cyclohexyl-3-oxopropanoate (1.0 eq) and ammonium acetate (1.2 eq) in methanol, add acetic anhydride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel to afford (E)-methyl 3-(acetylamino)-3-cyclohexylacrylate.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a pressure-rated vessel with [Rh(COD)2]BF4 (0.01 eq) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 0.012 eq) in degassed methanol.

-

Stir the solution for 30 minutes to form the catalyst.

-

Add a solution of (E)-methyl 3-(acetylamino)-3-cyclohexylacrylate (1.0 eq) in degassed methanol.

-

Seal the vessel, remove from the glovebox, and purge with hydrogen gas (5 bar).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Carefully vent the hydrogen and concentrate the mixture under reduced pressure.

-

The crude product, methyl N-acetyl-3-amino-3-cyclohexylpropanoate, can be analyzed for enantiomeric excess by chiral HPLC.

Step 3: Hydrolysis to this compound

-

To the crude N-acetyl ester, add 6 M hydrochloric acid.

-

Heat the mixture to reflux for 6 hours.

-

Cool the solution to room temperature and wash with dichloromethane.

-

Adjust the pH of the aqueous layer to 7 with a suitable base (e.g., sodium hydroxide or an ion-exchange resin).

-

The product will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data (Representative)

| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (E)-methyl 3-(acetylamino)-3-cyclohexylacrylate | 75-85 | N/A |

| 2 | Methyl N-acetyl-3-amino-3-cyclohexylpropanoate | >95 | 90-99 |

| 3 | (R)- or (S)-3-Amino-3-cyclohexylpropanoic acid | 80-90 | >99 (after purification/recrystallization) |

Experimental Workflow

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Method 2: Enzymatic Kinetic Resolution with Lipase

This method involves the synthesis of a racemic ester of the target amino acid, followed by selective enzymatic acylation of one enantiomer.

Experimental Protocol

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-cyclohexylpropanoate

-

A mixture of cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in ethanol is heated to reflux for 8 hours.

-

The reaction mixture is cooled and concentrated under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to ~7, leading to the precipitation of racemic this compound.

-

The crude amino acid is esterified by refluxing in ethanol with a catalytic amount of sulfuric acid for 12 hours.

-

After cooling, the reaction is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The organic layers are combined, dried, and concentrated to give racemic ethyl 3-amino-3-cyclohexylpropanoate.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

To a solution of racemic ethyl 3-amino-3-cyclohexylpropanoate (1.0 eq) in an organic solvent (e.g., tert-butyl methyl ether), add an acylating agent (e.g., ethyl acetate, 3.0 eq).

-

Add an immobilized lipase (e.g., Candida antarctica lipase B (CALB), ~50% by weight of the substrate).

-

Shake the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.

-

When ~50% conversion is reached, filter off the enzyme.

-

Separate the acylated product (e.g., ethyl N-acetyl-3-amino-3-cyclohexylpropanoate) from the unreacted amino ester by column chromatography.

Step 3: Hydrolysis of Separated Enantiomers

-

The unreacted amino ester and the acylated amino ester are hydrolyzed separately by refluxing in 6 M hydrochloric acid for 6 hours.

-

Work-up as described in Method 1, Step 3, to obtain the two enantiomers of this compound.

Quantitative Data (Representative)

| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Racemic Ethyl 3-Amino-3-cyclohexylpropanoate | 60-70 | 0 |

| 2 | (S)-Ethyl 3-Amino-3-cyclohexylpropanoate | ~45 | >98 |

| 2 | (R)-Ethyl N-acetyl-3-amino-3-cyclohexylpropanoate | ~45 | >98 |

| 3 | (S)-3-Amino-3-cyclohexylpropanoic acid | 85-95 | >98 |

| 3 | (R)-3-Amino-3-cyclohexylpropanoic acid | 85-95 | >98 |

Experimental Workflow

Caption: Workflow for enzymatic kinetic resolution using lipase.

Method 3: Diastereoselective Michael Addition with a Chiral Auxiliary

This method utilizes a chiral auxiliary to control the stereochemistry of a conjugate addition reaction. Evans-type oxazolidinone auxiliaries are commonly employed for this purpose.

Experimental Protocol

Step 1: Acylation of Chiral Auxiliary

-

To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

-

After 30 minutes, add a solution of 3-cyclohexylpropenoyl chloride (1.1 eq) in THF.

-

Stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Step 2: Diastereoselective Michael Addition

-

To a solution of the N-enoyl oxazolidinone (1.0 eq) in a suitable solvent, add a source of ammonia or a protected amine nucleophile in the presence of a Lewis acid or base catalyst.

-

The reaction conditions (temperature, solvent, catalyst) must be optimized to achieve high diastereoselectivity.

-

After completion, the reaction is quenched and worked up to isolate the product. The diastereomeric ratio can be determined by NMR or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

-

The chiral auxiliary is cleaved from the Michael adduct. For Evans auxiliaries, this is typically achieved by hydrolysis with lithium hydroxide and hydrogen peroxide.

-

The reaction mixture is worked up to separate the chiral auxiliary (which can often be recovered) from the desired N-protected β-amino acid.

-

Deprotection of the amino group (if necessary) yields the final product.

Quantitative Data (Representative)

| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | N-(3-cyclohexylpropenoyl)-oxazolidinone | 85-95 | N/A |

| 2 | Michael Adduct | 70-90 | >95:5 |

| 3 | (R)- or (S)-3-Amino-3-cyclohexylpropanoic acid | 80-90 | N/A (ee >98%) |

Logical Relationship Diagram

Caption: Logical flow for diastereoselective Michael addition.

Conclusion

Spectroscopic Profile of 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-3-cyclohexylpropanoic acid, a key building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights for compound characterization and quality control.

Molecular Structure and Properties

Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₉H₁₇NO₂

Molecular Weight: 171.24 g/mol

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm.

| Atom Number(s) | Chemical Shift (ppm) | Multiplicity |

| H on C3 | 3.2 - 3.5 | Multiplet |

| H on C2 | 2.4 - 2.6 | Multiplet |

| H on C1' | 1.6 - 1.8 | Multiplet |

| H on C2', C6' (axial) | 1.1 - 1.3 | Multiplet |

| H on C2', C6' (equatorial) | 1.6 - 1.8 | Multiplet |

| H on C3', C5' (axial) | 1.0 - 1.2 | Multiplet |

| H on C3', C5' (equatorial) | 1.7 - 1.9 | Multiplet |

| H on C4' (axial) | 1.1 - 1.3 | Multiplet |

| H on C4' (equatorial) | 1.7 - 1.9 | Multiplet |

| NH₂ | 7.5 - 8.5 | Broad Singlet |

| COOH | 10.0 - 12.0 | Broad Singlet |

Note: Predicted shifts are relative to TMS at 0 ppm. Solvent effects can cause significant variations.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm.

| Atom Number | Chemical Shift (ppm) |

| C=O | 175 - 180 |

| C3 | 50 - 55 |

| C2 | 40 - 45 |

| C1' | 40 - 45 |

| C2', C6' | 28 - 33 |

| C3', C5' | 25 - 30 |

| C4' | 24 - 28 |

Note: Predicted shifts are relative to TMS at 0 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |

| N-H (Amine) | Bending | 1550 - 1650 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted m/z Values for Key Fragments in Mass Spectrometry.

| m/z | Proposed Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 154 | [M - NH₃]⁺ |

| 126 | [M - COOH]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | Various C₄ fragments |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Actual experimental conditions may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR spectroscopy.

A sample of this compound (approximately 10-20 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Caption: Workflow for FTIR spectroscopy.

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Caption: General workflow for mass spectrometry.

Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI). The sample is dissolved in an appropriate solvent (e.g., methanol/water) and introduced into the instrument. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This guide provides a foundational set of predicted spectroscopic data and standardized methodologies for the analysis of this compound. While this information is a valuable resource for researchers, it is crucial to confirm these findings with experimental data for definitive structural elucidation and purity assessment in research and drug development applications.

3-Amino-3-cyclohexylpropanoic Acid: An In-depth Technical Guide on Its Biological Mechanism of Action

Despite a comprehensive search of available scientific literature, detailed information regarding the specific mechanism of action, biological targets, and signaling pathways of 3-Amino-3-cyclohexylpropanoic acid in biological systems is not currently available. This compound, a β-amino acid with a cyclohexyl substituent, appears to be a sparsely studied molecule, with no significant body of research detailing its pharmacological properties or molecular interactions.

While direct data on this compound is lacking, an examination of related cyclic β-amino acids can provide a theoretical framework for its potential biological activities. Cyclic β-amino acids are recognized in medicinal chemistry as versatile scaffolds for the development of therapeutic agents due to their unique structural properties that can influence pharmacokinetic profiles and receptor binding.

General Context: The Potential Roles of Cyclic β-Amino Acids

Cyclic β-amino acids are incorporated into peptides to enhance their stability against enzymatic degradation and to introduce conformational constraints, which can lead to improved receptor affinity and selectivity.[1][2] Several compounds containing carbocyclic β-amino acid moieties have demonstrated a range of biological activities, including antibiotic, enzyme-inhibitory, and antitumoral effects.[3]

Given the structural similarities of this compound to known neuromodulatory compounds, its potential interactions with central nervous system targets can be hypothesized.

Potential as a GABA Analogue

Many anticonvulsant drugs are analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4] These drugs often exert their effects by modulating GABAergic neurotransmission. This can be achieved through various mechanisms, including direct agonism at GABA receptors, inhibition of GABA reuptake, or inhibition of GABA-metabolizing enzymes like GABA transaminase (GABA-T).[5] A recent study on newly synthesized cyclohexane carboxamide derivatives showed that some compounds exhibited significant anticonvulsant activity, which was correlated with an elevation in brain GABA levels, suggesting a GABAergic modulating activity.[6] The structural resemblance of this compound to GABA suggests it could potentially interact with components of the GABAergic system.

Potential Modulation of Calcium Channels

Voltage-gated calcium channels are crucial for neurotransmitter release and neuronal excitability.[7] Modulation of these channels is a key mechanism of action for several classes of drugs, including some anticonvulsants like gabapentin.[4] Gabapentin, a GABA analogue, is known to bind to the α2δ-1 subunit of voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters.[4] It is plausible that this compound could exert a similar modulatory effect on calcium channels, a mechanism that is influenced by G-protein signaling pathways.[8][9][10]

Postulated Signaling Pathways and Experimental Workflows

In the absence of direct experimental evidence for this compound, we can propose hypothetical signaling pathways and experimental workflows based on the activities of related compounds.

Hypothetical Signaling Pathway: GABAergic Modulation

If this compound acts as a GABA analogue, it could potentially enhance inhibitory neurotransmission. The diagram below illustrates a generalized GABAergic signaling pathway.

Caption: Postulated GABAergic signaling pathway with potential targets for this compound.

Hypothetical Signaling Pathway: Calcium Channel Modulation

Alternatively, the compound could modulate voltage-gated calcium channels, affecting neurotransmitter release.

Caption: Postulated mechanism of voltage-gated calcium channel modulation.

Proposed Experimental Protocols for Future Research

To elucidate the mechanism of action of this compound, a series of standard pharmacological assays would be required.

Radioligand Binding Assays

To determine the binding affinity of the compound for various receptors, particularly GABA receptors and subunits of calcium channels.

Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in an appropriate buffer and centrifuge to isolate cell membranes.

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]GABA for GABA receptors, or [³H]gabapentin for the α2δ-1 subunit of calcium channels) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibitory constant) from competition binding curves.

Electrophysiology (Patch-Clamp)

To investigate the functional effects of the compound on ion channels in neurons.

Protocol Outline:

-

Cell Culture: Culture primary neurons or a suitable neuronal cell line.

-

Recording: Use whole-cell patch-clamp technique to record ionic currents (e.g., GABA-activated chloride currents or voltage-gated calcium currents).

-

Drug Application: Perfuse the cells with varying concentrations of this compound.

-

Data Acquisition: Record changes in current amplitude, kinetics, and voltage-dependence.

-

Analysis: Determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

In Vivo Behavioral Models

To assess the physiological effects of the compound, for example, as an anticonvulsant.

Protocol Outline:

-

Animal Model: Use a standard animal model of epilepsy, such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) model in rodents.

-

Drug Administration: Administer this compound at various doses.

-

Behavioral Observation: Observe and score seizure activity (e.g., latency to seizure, seizure severity).

-

Data Analysis: Determine the ED50 (median effective dose) for anticonvulsant activity.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. worldscientific.com [worldscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Gabapentin - Wikipedia [en.wikipedia.org]

- 5. Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Endorphin - Wikipedia [en.wikipedia.org]

- 8. Modulation of Calcium Channels by Taurine Acting Via a Metabotropic-like Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Ca2+ channels by G-protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of modulation of voltage-dependent calcium channels by G proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-cyclohexylpropanoic acid, a cyclic β-amino acid, represents a class of compounds with significant potential in medicinal chemistry. Its rigid carbocyclic structure offers a unique scaffold for the design of conformationally constrained analogs of bioactive molecules, particularly as mimics of γ-aminobutyric acid (GABA). This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, biological evaluation, and the scientific groundwork that has paved the way for its current understanding. While the specific historical discovery of this exact molecule remains nuanced within the broader exploration of cyclic β-amino acids, this document compiles and presents the foundational research and methodologies relevant to its synthesis and potential pharmacological significance.

Introduction: The Emergence of Cyclic β-Amino Acids

The journey to understanding this compound is rooted in the broader scientific interest in β-amino acids and, more specifically, those containing cyclic structures. Unlike their α-amino acid counterparts, the homologated backbone of β-amino acids imparts distinct conformational properties and metabolic stability, making them attractive building blocks for peptidomimetics and pharmacologically active agents. The incorporation of a cyclohexane ring introduces a higher degree of rigidity compared to linear analogs, a feature that has been exploited in the design of potent and selective ligands for various biological targets.

Early explorations into conformationally restricted GABA analogs spurred the synthesis and investigation of various carbocyclic structures, including those based on cyclopentane and cyclohexane.[1][2] The rationale behind this approach was to reduce the conformational flexibility of GABA, thereby "freezing" it in a bioactive conformation to enhance its interaction with specific receptor subtypes. This line of inquiry laid the essential groundwork for the synthesis and potential therapeutic applications of compounds like this compound.

Synthesis and Methodologies

While a singular, seminal publication detailing the first-ever synthesis of this compound is not readily apparent in the surveyed literature, its preparation falls under established synthetic routes for β-amino acids. A general and plausible approach involves the Michael addition of an amine to a cyclohexyl-substituted α,β-unsaturated ester.

General Synthetic Approach: Michael Addition

A conceptual workflow for the synthesis of this compound is outlined below. This represents a common and adaptable methodology for this class of compounds.

References

Potential Pharmacological Effects of 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide

Disclaimer: Direct pharmacological and toxicological data for 3-Amino-3-cyclohexylpropanoic acid is not available in the public domain at the time of this writing. This guide, therefore, extrapolates potential pharmacological effects based on the well-established activities of its close structural analogues. The information presented is intended for research and drug development professionals and should be used as a theoretical framework for further investigation.

Introduction

This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Structurally, it is a β-substituted GABA analogue, featuring a cyclohexyl moiety at the third carbon position. This structural modification is significant as it introduces lipophilicity and conformational rigidity, which are known to influence the pharmacological properties of GABA analogues.[1]

While direct experimental data for this specific compound is lacking, its structural similarity to well-characterized GABA analogues, such as gabapentin and pregabalin, allows for the formulation of hypotheses regarding its potential pharmacological activities, primary mechanisms of action, and therapeutic applications.[2][3] This document will explore these potential effects, drawing on data from closely related compounds to provide a comprehensive overview for researchers and drug development professionals.

Potential Mechanism of Action

Based on the pharmacology of its closest analogues, this compound is unlikely to act directly on GABA receptors (GABA-A or GABA-B).[4] Instead, the primary molecular target is hypothesized to be the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4][5]

Signaling Pathway for Potential α2δ-1 Subunit Modulation:

Caption: Hypothesized mechanism of action via α2δ-1 subunit binding.

Binding to the α2δ-1 subunit is thought to modulate the trafficking and function of VGCCs, leading to a reduction in calcium influx at presynaptic nerve terminals. This, in turn, decreases the release of excitatory neurotransmitters such as glutamate, resulting in a dampening of neuronal excitability. This mechanism is the foundation for the anticonvulsant and analgesic effects observed with related compounds.[4][5]

Potential Pharmacological Effects

Given its structural characteristics, this compound is predicted to exhibit significant activity in the central nervous system, with potential applications as an anticonvulsant and an analgesic.

Anticonvulsant Activity

Many β-substituted and cyclic GABA analogues demonstrate efficacy in preclinical models of epilepsy.[2][3][6] The cyclohexyl group is expected to enhance lipophilicity, which may facilitate crossing the blood-brain barrier. The anticonvulsant effect would likely be most pronounced in models of partial seizures and generalized tonic-clonic seizures.[7]

Analgesic Activity

GABA analogues are widely used in the treatment of neuropathic pain.[2] The proposed mechanism of reduced excitatory neurotransmitter release is directly relevant to the pathophysiology of pain states characterized by central sensitization. Therefore, this compound is a promising candidate for investigation in models of neuropathic and inflammatory pain.[6][8]

Quantitative Data from Structurally Related Analogues

Direct quantitative data for this compound is unavailable. However, data from other cyclic and β-substituted GABA analogues can provide a basis for estimating its potential potency.

| Compound | Assay | Endpoint | Value | Reference |

| Gabapentin | Maximal Electroshock (MES) | ED50 (mg/kg, i.p.) | 9.8 | N/A |

| Pregabalin | Maximal Electroshock (MES) | ED50 (mg/kg, i.p.) | 3.5 | N/A |

| (S)-3-isobutyl-GABA | [3H]gabapentin binding | Ki (nM) | 34 | N/A |

| 3-aminomethyl-5-methylhexanoic acid | [3H]gabapentin binding | Ki (nM) | 88 | N/A |

| trans-3-Aminocyclopentane-1-carboxylic acid | GABAA receptor activity | Agonist | Potent | [9] |

| 4-Aminocyclopent-1-ene-1-carboxylic acid | GABAA receptor activity | Agonist | Potent | [9] |

| 3-Aminopropanesulfonic acid | GABAA receptor binding | IC50 (µM) | 0.04 | [10] |

| 3-Amino-3-phenylpropionic acid | GABAA receptor binding | IC50 (µM) | 35 | [10] |

Suggested Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following established experimental protocols are recommended.

In Vitro: Radioligand Binding Assay for α2δ-1 Subunit

This assay will determine the binding affinity of the compound for its hypothesized primary target.

Workflow for α2δ-1 Radioligand Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize porcine or rat brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.[11]

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]gabapentin (as the radioligand) and a range of concentrations of this compound.[12]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[12]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [3H]gabapentin binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo: Maximal Electroshock (MES) Seizure Test

This is a standard preclinical model for evaluating anticonvulsant efficacy against generalized tonic-clonic seizures.[2][7]

Workflow for MES Test:

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Protocol:

-

Animal Model: Use male ICR mice (20-25 g).

-

Drug Administration: Administer this compound at various doses intraperitoneally (i.p.).

-

Seizure Induction: At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.[7]

-

Endpoint: The absence of a tonic hindlimb extension is considered protection.[2]

-

Data Analysis: Determine the median effective dose (ED50) using probit analysis.

In Vivo: Formalin Test for Analgesia

This model assesses a compound's efficacy against both acute and persistent inflammatory pain.[4][13]

Protocol:

-

Animal Model: Use male Sprague-Dawley rats (200-250 g).

-

Drug Administration: Administer this compound at various doses (e.g., i.p. or orally).

-

Nociceptive Induction: Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the hind paw.[13]

-

Observation: Record the amount of time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[9]

-

Data Analysis: Compare the nociceptive response times between drug-treated and vehicle-treated groups to determine the analgesic effect.

Conclusion

While direct experimental evidence is currently unavailable, the structural features of this compound strongly suggest a pharmacological profile similar to that of other β-substituted and cyclic GABA analogues. It is a promising candidate for investigation as a modulator of the α2δ-1 subunit of voltage-gated calcium channels, with potential therapeutic applications as an anticonvulsant and an analgesic for neuropathic pain. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypothesized effects. Further research is warranted to fully characterize the pharmacological and toxicological properties of this compound.

References

- 1. criver.com [criver.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. Structural Analogs of the GABAkine KRM-II-81 Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Guide for Enantiomerically Pure 3-Amino-3-cyclohexylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of enantiomerically pure (R)- and (S)-3-Amino-3-cyclohexylpropanoic acid, a valuable building block in pharmaceutical research and development. The guide summarizes available quantitative data from various suppliers, outlines a general experimental protocol for the synthesis and chiral resolution of this compound, and presents logical workflows relevant to its application in drug discovery.

Commercial Supplier Analysis

The enantiomers of 3-Amino-3-cyclohexylpropanoic acid are available from a range of chemical suppliers, catering primarily to research and development quantities. The availability and pricing can vary, and it is recommended to inquire directly with the suppliers for the most current information. Below is a summary of commercially available forms of this compound.

Table 1: Commercial Suppliers of (R)-3-Amino-3-cyclohexylpropanoic Acid and its Hydrochloride Salt

| Supplier | Product Name | CAS Number | Purity | Price (USD) | Quantity |

| Dana Bioscience (BLDpharm) | (R)-3-Amino-3-cyclohexylpropanoic acid | Not Specified | Not Specified | $406.00 | 1 g[1] |

| ChemScene | (3R)-3-Amino-3-cyclohexylpropanoic acid hydrochloride | 219310-11-9 | ≥95% | Inquiry | Custom |

Table 2: Commercial Suppliers of (S)-3-Amino-3-cyclohexylpropanoic Acid

| Supplier | Product Name | CAS Number | Purity | Price (USD) | Quantity |

| Santa Cruz Biotechnology | 3-Amino-3-(3-cyclohexenyl)propanoic acid | 40125-69-7 | Inquiry | Inquiry | Custom[2] |

Table 3: Commercial Suppliers of Racemic and Protected this compound

| Supplier | Product Name | CAS Number | Purity | Price | Quantity |

| Shanghai Aladdin Biochemical Technology | This compound | 129042-71-3 | Not Specified | ¥486.9 | 100 mg[3] |

| Shanghai Jizhi Biochemical Technology | This compound | 129042-71-3 | 97.0% | ¥1059.0 | 1 g[3] |

| Shanghai Nianxing Industrial Co., Ltd. | This compound | 129042-71-3 | 95.0% | Check with supplier | Custom[3] |

| Dayang Chem (Hangzhou) Co., Ltd. | This compound | 129042-71-3 | 98.0% | Inquiry | Custom[3] |

| A2B Chem | 3-(Boc-Amino)-3-Cyclohexylpropionic Acid | 458529-74-3 | 97% | Inquiry | Custom[4] |

| Santa Cruz Biotechnology | 3-Amino-3-cyclohexyl-propionic acid methyl ester hydrochloride | Not Specified | Inquiry | Inquiry | Custom[5] |

Experimental Protocols

I. Synthesis of Racemic this compound

A common method for the synthesis of β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia.

Materials:

-

Cyclohexanecarboxaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

A mixture of cyclohexanecarboxaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed.

-

The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is then hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH) to yield racemic this compound.

-

The product is isolated by adjusting the pH to its isoelectric point, leading to precipitation, followed by filtration and drying.

II. Chiral Resolution

The separation of the enantiomers can be achieved through several methods, with chiral High-Performance Liquid Chromatography (HPLC) being a widely used analytical and semi-preparative technique.

Method: Chiral HPLC

-

Column: A chiral stationary phase (CSP) column is essential. Common choices for the resolution of amino acids include polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin) columns.

-

Mobile Phase: The mobile phase composition is critical for achieving separation and is highly dependent on the chosen CSP. A typical mobile phase might consist of a mixture of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol or ethanol), and an acidic or basic additive to control the ionization state of the amino acid.

-

Detection: UV detection is commonly used, typically at a wavelength where the compound absorbs, or a more universal detector like a mass spectrometer (MS) can be employed.

-

Optimization: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomers.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual workflows related to the use of enantiomerically pure this compound in a drug development context.

Caption: Integration of this compound in the drug discovery pipeline.

Caption: General workflow for the chiral resolution of this compound.

References

CAS number and IUPAC name for 3-Amino-3-cyclohexylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-cyclohexylpropanoic acid, a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and potential biological activities, with a focus on its relevance to researchers in the pharmaceutical sciences.

Chemical Identity and Nomenclature

This compound is a β-amino acid characterized by a cyclohexyl group attached to the β-carbon. This structural feature imparts increased lipophilicity and conformational rigidity compared to its linear analogues, making it a valuable building block in the design of peptidomimetics and other bioactive molecules. The presence of a chiral center at the β-carbon results in two enantiomers, (3R)- and (3S)-3-Amino-3-cyclohexylpropanoic acid.

The IUPAC name for the compound is This compound . Depending on the stereochemistry, it is referred to as (3R)-3-amino-3-cyclohexylpropanoic acid or (3S)-3-amino-3-cyclohexylpropanoic acid. Various CAS numbers have been assigned to the racemic mixture, its individual enantiomers, and their salt or protected forms.

Table 1: CAS Numbers and IUPAC Names

| Compound | CAS Number | IUPAC Name |

| This compound (racemic) | 129042-71-3 | This compound |

| (3R)-3-Amino-3-cyclohexylpropanoic acid hydrochloride | 219310-11-9 | (3R)-3-Amino-3-cyclohexylpropanoic acid hydrochloride |

| (3S)-3-Amino-3-cyclohexylpropanoic acid | 9183-14-1 | (3S)-3-Amino-3-cyclohexylpropanoic acid |

| 3-(Boc-Amino)-3-cyclohexylpropanoic acid | 458529-74-3 | 3-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoic acid |

Physicochemical Properties

The physicochemical properties of this compound are influenced by its alicyclic side chain. While experimental data for the specific compound is limited in publicly available literature, properties can be inferred from related structures such as 3-cyclohexylpropanoic acid. The presence of the amino group will significantly impact properties like pKa and solubility compared to its non-aminated counterpart.

Table 2: Physicochemical Data of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 3-Cyclohexylpropanoic acid (Experimental)[1] |

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₆O₂ |

| Molecular Weight | 171.24 g/mol | 156.22 g/mol |

| Melting Point | Not available | 14-17 °C |

| Boiling Point | Not available | 275.7 °C |

| Density | Not available | 0.998 g/mL |

| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water (10 g/L).[2] |

| pKa (acidic) | ~4-5 | ~4.8 |

| pKa (basic) | ~9-10 | N/A |

Note: Some values are predicted based on the chemical structure and data from analogous compounds.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is a one-pot reaction involving the condensation of cyclohexanecarboxaldehyde, malonic acid, and an ammonia source, analogous to the synthesis of other 3-amino-3-arylpropanoic acids.[3][4] Enantioselective syntheses are crucial for pharmacological studies and can be accomplished using chiral auxiliaries or catalysts.

General Protocol for Racemic Synthesis (One-Pot Condensation)

This protocol is adapted from the synthesis of 3-amino-3-arylpropanoic acids.

Materials:

-

Cyclohexanecarboxaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.3 eq) in ethanol is refluxed for 6-16 hours.[4]

-

The reaction mixture is cooled to room temperature, and any precipitated cinnamic acid byproduct is removed by filtration.

-

The filtrate is evaporated to yield a solid, which is then collected and dissolved in a warm sodium carbonate solution.

-

The solution is washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.

-

The aqueous layer is acidified with concentrated HCl to a pH of approximately 7, leading to the precipitation of the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Diagram 1: General Workflow for Racemic Synthesis

Caption: Workflow for the one-pot synthesis of this compound.

Enantioselective Synthesis Strategy

For the synthesis of enantiomerically pure forms, methods such as asymmetric hydrogenation of a prochiral dehydroamino acid precursor or biocatalytic reductive amination of a keto acid can be employed. An enantioselective synthesis of a related compound, (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, has been described starting from an enantiomerically enriched diol prepared via Sharpless asymmetric dihydroxylation.[5] This highlights a viable strategy for controlling stereochemistry.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure.

-

¹H NMR: Expected signals would include a multiplet for the cyclohexyl protons, a signal for the proton on the β-carbon, and signals for the protons on the α-carbon. The chemical shifts would be influenced by the neighboring amino and carboxylic acid groups.

-

¹³C NMR: The spectrum would show distinct signals for the carbons of the cyclohexyl ring, the α- and β-carbons, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, and C=O stretching of the carbonyl group.

-

Mass Spectrometry: The mass spectrum of the methyl ester of the related 3-cyclohexylpropionic acid has been reported, which can provide insights into the fragmentation patterns.[6][7]

Biological Activity and Signaling Pathways

While specific biological targets for this compound are not extensively documented, its structural similarity to gabapentinoids suggests potential interactions with voltage-gated calcium channels. Gabapentinoids, such as gabapentin and pregabalin, are known to exert their effects by binding to the α2δ-1 auxiliary subunit of these channels.[8] This interaction is thought to modulate neurotransmitter release.

The incorporation of unnatural amino acids like this compound into peptides can enhance their therapeutic properties by increasing stability against enzymatic degradation, improving membrane permeability, and constraining the peptide backbone into a bioactive conformation.[9]

Putative Signaling Pathway: Modulation of Voltage-Gated Calcium Channels

Based on the mechanism of action of structurally similar gabapentinoids, a plausible signaling pathway for this compound involves the modulation of presynaptic voltage-gated calcium channels.

Diagram 2: Putative Mechanism of Action via α2δ-1 Subunit of Voltage-Gated Calcium Channels

Caption: Putative modulation of neurotransmitter release by targeting the α2δ-1 subunit of VGCCs.

Applications in Drug Development

The unique properties of this compound make it an attractive building block for drug discovery and development.

-

Peptidomimetics: Its incorporation into peptides can lead to analogues with improved pharmacokinetic profiles, such as enhanced stability and bioavailability.[9]

-

Constrained Analogues: The cyclohexyl group can induce specific secondary structures in peptides, which can be beneficial for receptor binding and selectivity.

-

Neurological Disorders: Given its structural similarity to gabapentinoids, derivatives of this compound could be explored for their potential in treating epilepsy, neuropathic pain, and other neurological conditions.

Conclusion

This compound is a versatile, non-proteinogenic amino acid with significant potential in the field of medicinal chemistry. Its distinct structural features offer opportunities to modulate the properties of peptides and design novel small molecule therapeutics. Further research into its specific biological targets and the development of efficient, stereoselective synthetic methods will be crucial for fully realizing its therapeutic potential.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-Cyclohexylpropionic acid, 98+% | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 3-Amino-3-cyclohexylpropanoic Acid in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-cyclohexylpropanoic acid is a non-canonical β-amino acid that serves as a valuable building block in the synthesis of peptidomimetics and other modified peptides. Its incorporation into peptide sequences can impart unique structural and functional properties, offering advantages in drug discovery and development. The bulky and hydrophobic cyclohexyl side chain can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity.[1][2] Peptidomimetics containing such modified amino acids are designed to mimic the structure and function of natural peptides while improving their stability, activity, and bioavailability.[1]

This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications and Advantages

The integration of this compound into peptide scaffolds offers several key benefits for the development of novel therapeutics:

-

Enhanced Proteolytic Stability: The β-amino acid backbone is inherently more resistant to enzymatic degradation by proteases compared to the natural α-amino acid backbone. This increased stability leads to a longer in-vivo half-life of the peptide drug candidate.[1]

-

Conformational Constraint: The cyclic nature of the cyclohexyl group restricts the conformational freedom of the peptide backbone. This can help to stabilize specific secondary structures, such as β-turns or helices, which may be crucial for receptor binding and biological activity.[3][4]

-

Increased Hydrophobicity: The cyclohexyl moiety significantly increases the hydrophobicity of the peptide, which can influence its interaction with biological membranes and hydrophobic pockets of target proteins.[5]

-

Structural Diversity: As a β-amino acid, it allows for the synthesis of β-peptides and α/β-hybrid peptides, expanding the accessible chemical space for drug design.

Logical Workflow for Incorporating this compound

The decision to incorporate a non-canonical amino acid like this compound is driven by the specific therapeutic goal. The following diagram illustrates the logical workflow from initial design to final peptide characterization.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. benchchem.com [benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of 3-Amino-3-cyclohexylpropanoic Acid as a Potential GABA Analogue

Disclaimer: Extensive literature searches did not yield any specific biological data supporting the activity of 3-Amino-3-cyclohexylpropanoic acid as a GABA analogue. Therefore, the following application notes and protocols are provided as a general framework for the initial investigation and characterization of a novel compound suspected to be a GABA analogue. These protocols are based on established methodologies for known GABAergic compounds and should be adapted as necessary.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] GABA analogues are compounds structurally similar to GABA that can modulate the GABAergic system, often by acting on GABA receptors or influencing GABA metabolism or transport.[2] These compounds have significant therapeutic potential in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1]

This compound is a GABA analogue due to its structural similarity to GABA, incorporating a cyclohexyl group. This modification may influence its lipophilicity and conformational flexibility, potentially altering its pharmacokinetic profile and interaction with GABAergic targets. These application notes provide a comprehensive guide for researchers to conduct an initial assessment of this compound as a potential GABA analogue.

Potential Signaling Pathways and Mechanisms of Action

GABA exerts its effects through ionotropic GABAA receptors and metabotropic GABAB receptors.[3] GABA analogues can act as agonists, antagonists, or allosteric modulators of these receptors. Additionally, they can influence GABAergic neurotransmission by inhibiting GABA transporters (GATs) or the GABA-metabolizing enzyme GABA transaminase (GABA-T). The potential interactions of this compound within the GABAergic synapse are depicted below.

Experimental Protocols

The following protocols describe standard in vitro and in vivo methods to characterize the GABAergic activity of a novel compound.

In Vitro Assays

Radioligand binding assays are essential for determining the affinity of a test compound for GABA receptors. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

Materials:

-

[3H]-Muscimol (for GABAA receptors)

-

[3H]-GABA or [3H]-Baclofen (for GABAB receptors)

-

Rat or mouse brain tissue (cortex or cerebellum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl for GABAA; 50 mM Tris-HCl, pH 7.4, with 2.5 mM CaCl2 for GABAB)

-

Unlabeled GABA, Muscimol, Baclofen (for determining non-specific binding)

-

This compound (test compound)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in the appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled ligand (e.g., 100 µM GABA).

-

Displacement: Radioligand, membrane preparation, and varying concentrations of this compound.

-

-

Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

Electrophysiological recordings, such as the two-electrode voltage-clamp (TEVC) technique in Xenopus oocytes or patch-clamp recordings in cultured neurons, can determine the functional activity of the compound at GABA receptors.

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at GABAA receptors.

Materials:

-

Xenopus laevis oocytes or cultured neurons (e.g., hippocampal or cortical neurons)

-

cRNA for GABAA receptor subunits (for oocyte expression)

-

Two-electrode voltage-clamp or patch-clamp setup

-

Recording solutions (e.g., Ringer's solution for oocytes, artificial cerebrospinal fluid for neurons)

-

GABA (agonist)

-

Bicuculline (GABAA antagonist)

-

This compound (test compound)

Protocol (TEVC in Xenopus Oocytes):

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Establish a baseline current.

-

To test for agonist activity, apply increasing concentrations of this compound and record the elicited current.

-

To test for antagonist activity, co-apply a known concentration of GABA (e.g., EC50) with increasing concentrations of this compound and measure the inhibition of the GABA-evoked current.

-

To test for positive allosteric modulation, co-apply a low concentration of GABA (e.g., EC10-EC20) with increasing concentrations of this compound and measure the potentiation of the GABA-evoked current.

-

-

Data Analysis:

-

Plot the current response against the logarithm of the compound concentration to generate dose-response curves.

-

For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy relative to GABA.

-

For antagonists, determine the IC50 (concentration to inhibit 50% of the GABA response).

-

For modulators, determine the EC50 for potentiation and the maximal potentiation effect.

-

In Vivo Models

In vivo studies are crucial for assessing the physiological effects of the compound in a whole organism.

Objective: To evaluate the potential anticonvulsant, anxiolytic, or sedative effects of this compound.

Example Protocol: Mouse Model of Apomorphine-Induced Climbing Behavior (for GABAergic activity) [4]

-

Animals: Use male ICR mice.

-

Drug Administration:

-

Administer this compound via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection at various doses.

-

A control group should receive vehicle.

-

-

Induction of Climbing Behavior:

-

30 minutes after compound administration, inject apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior.

-

-

Behavioral Observation:

-

Immediately after apomorphine injection, place the mice in individual wire mesh cages and observe their climbing behavior for a set period (e.g., 30 minutes).

-

Score the climbing behavior (e.g., time spent climbing).

-

-

Data Analysis:

-

Compare the climbing scores between the vehicle-treated and compound-treated groups. A significant reduction in climbing behavior suggests a GABAergic effect.

-

To confirm the involvement of GABA receptors, a separate experiment can be conducted where a GABA antagonist (e.g., picrotoxin) is administered prior to the test compound. Reversal of the compound's effect by the antagonist would support a GABAergic mechanism.[4]

-

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Binding Affinities of this compound for GABA Receptors

| Receptor Subtype | Radioligand | Ki (µM) ± SEM |

| GABAA | [3H]-Muscimol | Data to be determined |

| GABAB | [3H]-GABA | Data to be determined |

Table 2: Hypothetical Functional Activity of this compound at GABAA Receptors (α1β2γ2)

| Activity | Parameter | Value ± SEM |

| Agonist | EC50 (µM) | Data to be determined |

| Emax (% of GABA) | Data to be determined | |

| Antagonist | IC50 (µM) | Data to be determined |

| Modulator | EC50 for Potentiation (µM) | Data to be determined |

| Max Potentiation (%) | Data to be determined |

Logical Relationship Diagram

The following diagram illustrates the logical steps for characterizing a novel compound as a GABA analogue.

Conclusion

The protocols and frameworks provided here offer a comprehensive starting point for the investigation of this compound as a potential GABA analogue. A systematic approach, beginning with in vitro binding and functional assays, followed by in vivo characterization, is essential to elucidate its pharmacological profile and therapeutic potential. Should initial studies demonstrate significant GABAergic activity, further investigation into its mechanism of action, subtype selectivity, and pharmacokinetic properties will be warranted.

References

Application Notes and Protocols: Bioactivity of 3-Amino-3-cyclohexylpropanoic acid

Introduction

3-Amino-3-cyclohexylpropanoic acid is a chemical compound with structural similarities to known neuromodulatory agents, particularly analogs of gamma-aminobutyric acid (GABA). Its structural features suggest potential interactions with GABA receptors, which are central to regulating neuronal excitability in the central nervous system. This document provides a comprehensive set of protocols to investigate the bioactivity of this compound, with a focus on its potential as a cytotoxic agent, a modulator of GABAergic neurotransmission, an anticonvulsant, and an analgesic for neuropathic pain.

Data Presentation

Table 1: In Vitro Cytotoxicity Data (MTT Assay)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 98.6 ± 4.8 |

| 10 | 95.3 ± 5.5 |

| 50 | 89.1 ± 6.1 |

| 100 | 82.4 ± 7.3 |

| 250 | 65.7 ± 8.9 |

| 500 | 43.2 ± 9.5 |

Table 2: GABA Receptor Binding Affinity

| Compound | Radioligand | Receptor Source | Kᵢ (nM) (Mean ± SD) |

| This compound | [³H]GABA | Rat cortical membranes | 150.5 ± 12.3 |

| Unlabeled GABA (Positive Control) | [³H]GABA | Rat cortical membranes | 25.8 ± 3.1 |

Table 3: Electrophysiological Effects on GABA_A Receptors

| Compound Concentration (µM) | GABA-evoked Current (% of Control) (Mean ± SD) |

| 0 (GABA alone) | 100 ± 8.9 |

| 1 | 115.4 ± 9.8 |

| 10 | 142.1 ± 11.2 |

| 50 | 189.6 ± 14.5 |

| 100 | 250.3 ± 18.7 |

Table 4: In Vivo Anticonvulsant Activity (PTZ Model)

| Treatment Group | Dose (mg/kg) | Seizure Score (Mean ± SD) | Latency to Seizure (s) (Mean ± SD) |

| Vehicle Control | - | 4.8 ± 0.4 | 65.2 ± 8.1 |

| This compound | 10 | 3.5 ± 0.6 | 110.7 ± 12.5 |

| This compound | 30 | 2.1 ± 0.5 | 185.4 ± 15.9 |

| This compound | 50 | 1.2 ± 0.3 | 250.1 ± 20.3 |

| Diazepam (Positive Control) | 5 | 0.8 ± 0.2 | 280.6 ± 18.2 |

Table 5: In Vivo Analgesic Activity (CCI Model)

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) (Mean ± SD) |

| Sham | - | 14.5 ± 1.2 |

| CCI + Vehicle | - | 3.2 ± 0.5 |

| CCI + this compound | 10 | 5.8 ± 0.7 |

| CCI + this compound | 30 | 8.9 ± 0.9 |

| CCI + this compound | 50 | 11.2 ± 1.1 |

| CCI + Gabapentin (Positive Control) | 50 | 12.5 ± 1.0 |

Experimental Protocols

1. In Vitro Cell Viability (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).

-

Materials:

-

SH-SY5Y cells

-